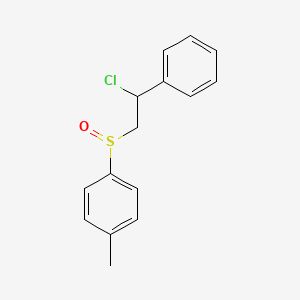
1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 266350, also known as 2-(4-aminophenyl)benzothiazole, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzothiazole core structure, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)benzothiazole typically involves the condensation of 4-aminobenzenethiol with 2-bromoaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-aminophenyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-aminophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-(4-aminophenyl)benzothiazole exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can bind to DNA and interfere with the replication process, leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell signaling pathways, thereby disrupting cellular functions and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-aminobenzothiazole
- 2-(4-nitrophenyl)benzothiazole
- 2-(4-methylphenyl)benzothiazole
Uniqueness
2-(4-aminophenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher efficacy in inhibiting cancer cell growth and better selectivity towards certain biological targets.
Propriétés
Numéro CAS |
61735-44-2 |
|---|---|
Formule moléculaire |
C15H15ClOS |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
1-(2-chloro-2-phenylethyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H15ClOS/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clé InChI |
IEMZKJYMYDVLIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


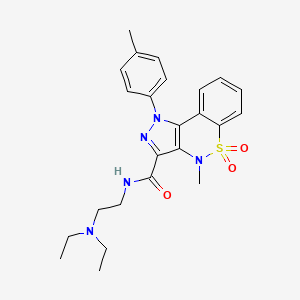
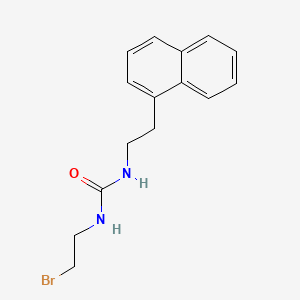
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
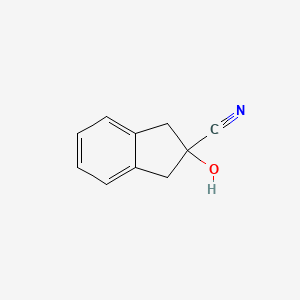

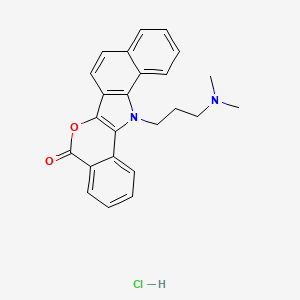
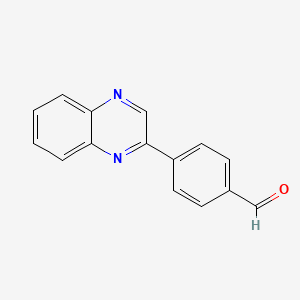

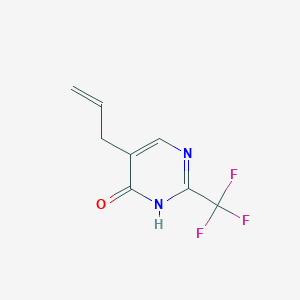

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)

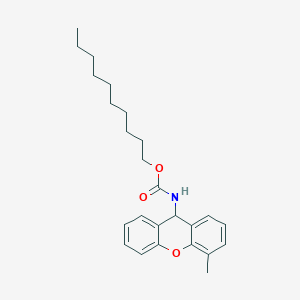
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
